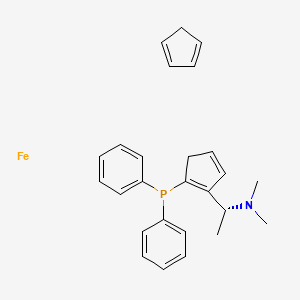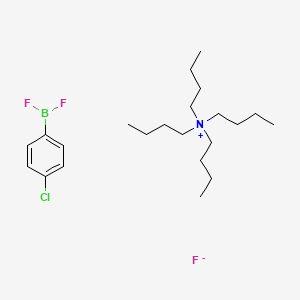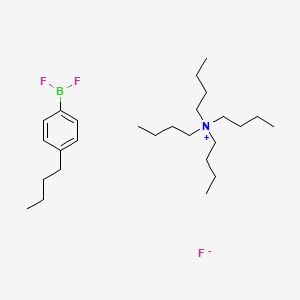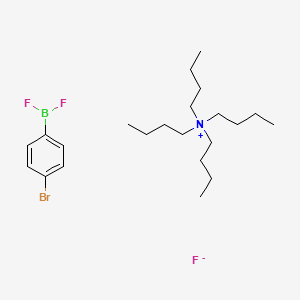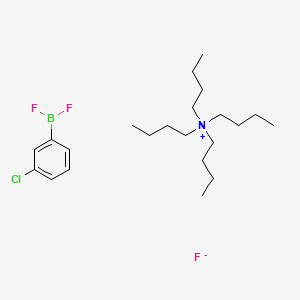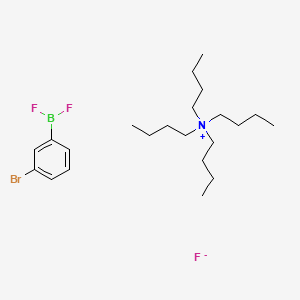
(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that combines a brominated phenyl group with difluoroborane and tetrabutylazanium fluoride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of 3-bromophenylboronic acid with difluoroborane in the presence of a suitable base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require inert atmosphere conditions to prevent unwanted side reactions. The resulting intermediate is then treated with tetrabutylazanium fluoride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The fluoride ion can act as a nucleophile, participating in substitution reactions with suitable electrophiles.
Coupling Reactions: The borane group can be involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.
Nucleophilic Substitution: Products are typically fluorinated organic compounds.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the borane group with aryl halides.
科学研究应用
Chemistry
In chemistry, (3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions . It is also employed in the synthesis of complex organic molecules and as a building block for more elaborate chemical structures.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an enzyme inhibitor and its role in the synthesis of pharmaceuticals . Its unique chemical properties make it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals, dyestuffs, and other specialty chemicals . Its reactivity and versatility make it an important intermediate in various industrial processes.
作用机制
The mechanism of action of (3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the fluoride ion can act as a nucleophile in substitution reactions . The borane group can facilitate coupling reactions, enabling the formation of complex organic molecules .
相似化合物的比较
Similar Compounds
3-Bromophenylboronic Acid: Similar in structure but lacks the difluoroborane and tetrabutylazanium fluoride components.
Phenylboronic Acid: Lacks the bromine atom and the difluoroborane and tetrabutylazanium fluoride components.
Difluoroborane Compounds: Similar in containing the difluoroborane group but differ in the attached organic moieties.
Uniqueness
(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to its combination of a brominated phenyl group, difluoroborane, and tetrabutylazanium fluoride. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
属性
IUPAC Name |
(3-bromophenyl)-difluoroborane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BBrF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHDXVVJVAQPW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Br)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BBrF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
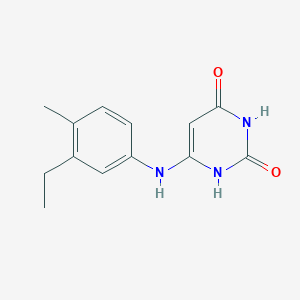
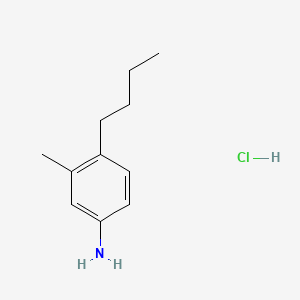
![3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8251934.png)
![5-iodo-4-[(4-methyl-1H-indol-5-yl)amino]nicotinonitrile](/img/structure/B8251935.png)
![Titanium, bis(eta5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B8251941.png)
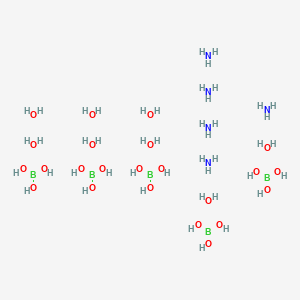
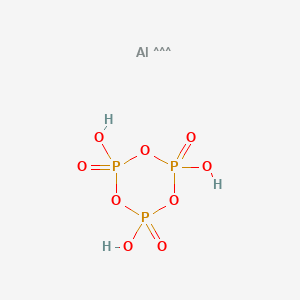
![5-[[2-[3-(Trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8251963.png)
